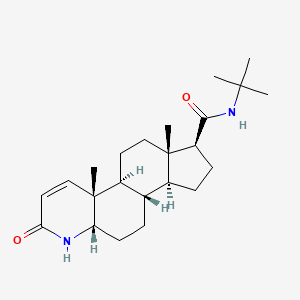
5β-フィナステリド
概要
説明
5beta-Finasteride is a compound used for the treatment of symptoms of benign prostatic hyperplasia (BPH) and male pattern hair loss, also known as androgenetic alopecia . It works by blocking an enzyme called 5-alpha-reductase, which changes testosterone to another hormone that causes the prostate to grow . It increases testosterone levels in the body, which decreases prostate size .
Synthesis Analysis
Finasteride is synthesized from inexpensive raw materials like luteosterone through a six-step synthetic reaction . The synthesis process involves the creation of several intermediates, including 3-carbonyl-4-androstene-17beta-carboxylic acid and N-tertiary-butyl-3-carbonyl-4-aza-5alpha-androstane-17beta-formamide . The process is cost-effective, yields stable results, and is suitable for industrial production .
Molecular Structure Analysis
The crystal structure of human Steroid 5-alpha-reductase 2 (SRD5α2), the enzyme inhibited by finasteride, has been reported . The structure reveals a unique 7-TM structural topology and an intermediate adduct of finasteride and NADPH as NADP-dihydrofinasteride in a largely enclosed binding cavity inside the membrane .
Chemical Reactions Analysis
Finasteride undergoes degradation under forced conditions . The alkaline degradation kinetics of the drug were evaluated and could be best described as second-order kinetics under the experimental conditions applied for the tablets and raw material . A comprehensive degradation pathway for the drug and the identity of its major product could be suggested without complicated isolation or purification processes .
Physical And Chemical Properties Analysis
5beta-Finasteride has a molecular formula of C23 H36 N2 O2 and a molecular weight of 372.54 . It is a neat product and belongs to the API family of Finasteride .
科学的研究の応用
グリア芽腫細胞に対する抗酸化および抗増殖活性
フィナステリドは、グリア芽腫治療薬としての可能性を示しています {svg_1}. グリア芽腫幹細胞様細胞の維持を阻害し、グリア芽腫の増殖を抑制することが明らかになっています {svg_2}. 機構的には、フィナステリドは抗酸化遺伝子のアップレギュレーションによって細胞内ROSレベルを低下させ、β-カテニン蓄積の効率を低下させます。 β-カテニンのダウンレギュレーションは、グリア芽腫における幹細胞性と細胞成長の減少につながります {svg_3}.
ストレス性および報酬性刺激に対する反応の減少
ステロイド5α-レダクターゼ(5αR)の典型的な阻害剤であるフィナステリドは、探索的行動、インセンティブ行動、親社会的行動、およびリスクテイク行動を減少させることが判明しています {svg_4}. さらに、強制水泳テストにおける不動時間の増加によって示されるように、ストレスへの対処能力を低下させました {svg_5}. この効果は、雌ラットおよび去勢雄ラットでも観察され、フィナステリドの作用機序は主に性腺ステロイドの変化を反映していないことを示唆しています {svg_6}.
ステロイド生成の阻害
フィナステリドは、プロゲステロンとテストステロンをそれらの主な神経活性代謝物に変換する速度制限段階を触媒する酵素であるステロイド5α-レダクターゼ(5αR)を阻害することが知られています {svg_7}. このステロイド生成の阻害は、内分泌学およびホルモン関連疾患の分野でさまざまな影響を与える可能性があります。
良性前立腺肥大症の治療
フィナステリドは、良性前立腺肥大症の治療のためのFDA承認薬です {svg_8}. テストステロンからジヒドロテストステロンへの変換を阻害することにより作用し、前立腺のサイズを縮小させ、この状態の症状を緩和します。
男性型脱毛症の治療
フィナステリドは、男性と女性の両方で一般的な脱毛症である男性型脱毛症の治療にも使用されます {svg_9}. テストステロンからジヒドロテストステロンへの変換を阻害することにより、フィナステリドは脱毛を遅らせ、場合によっては発毛を促進することもできます。
作用機序
Target of Action
5beta-Finasteride primarily targets the enzyme 5-alpha reductase type II . This enzyme is an intracellular enzyme that converts the androgen testosterone into 5-alpha-dihydrotestosterone (DHT) . DHT is a potent androgen hormone that plays a crucial role in the development of male characteristics
Safety and Hazards
Finasteride can cause birth defects in male babies if women who are pregnant or may become pregnant use it or handle the crushed or broken tablets . It can also cause side effects such as decreased interest in sex, trouble getting or keeping an erection, trouble having an orgasm, abnormal ejaculation, or breast swelling or tenderness . The sexual side effects of finasteride may continue after you stop taking this medicine .
将来の方向性
While finasteride is widely used for treating BPH and androgenetic alopecia, its adverse effects, particularly sexual dysfunction and depression, have raised concerns . Understanding the variation of finasteride side effects among different populations is necessary to delineate the safety profile of finasteride for different subgroups of men . Future research should focus on developing therapeutic approaches for managing these side effects and improving the safety profile of finasteride .
生化学分析
Biochemical Properties
5beta-Finasteride plays a crucial role in biochemical reactions by inhibiting the enzyme Type II 5-alpha-reductase. This enzyme is primarily located in the prostatic stromal cells and is responsible for the conversion of testosterone to dihydrotestosterone (DHT). The inhibition of this enzyme by 5beta-Finasteride leads to a significant reduction in DHT levels, which is beneficial in treating conditions like BPH and androgenic alopecia. The compound interacts with the enzyme by forming a stable enzyme-inhibitor complex, which prevents the conversion process .
Cellular Effects
5beta-Finasteride has profound effects on various cell types and cellular processes. In prostatic cells, it reduces the levels of DHT, leading to decreased cellular proliferation and reduced prostate size. This reduction in DHT also affects hair follicle cells by preventing the miniaturization of hair follicles, thereby promoting hair growth in individuals with androgenic alopecia. Additionally, 5beta-Finasteride influences cell signaling pathways, gene expression, and cellular metabolism by altering the androgen receptor signaling pathway .
Molecular Mechanism
The molecular mechanism of 5beta-Finasteride involves its binding to the Type II 5-alpha-reductase enzyme. This binding results in the formation of a stable enzyme-inhibitor complex, which inhibits the enzyme’s activity. The inhibition of 5-alpha-reductase prevents the conversion of testosterone to dihydrotestosterone (DHT), leading to reduced DHT levels. This reduction in DHT levels is responsible for the therapeutic effects of 5beta-Finasteride in conditions like BPH and androgenic alopecia. The compound’s mechanism of action also involves changes in gene expression related to androgen-responsive genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5beta-Finasteride have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly. Long-term studies have shown that 5beta-Finasteride maintains its inhibitory effects on 5-alpha-reductase over extended periods. In vitro studies have demonstrated that the compound’s effects on cellular function, such as reduced proliferation and altered gene expression, persist over time. In vivo studies have also shown sustained therapeutic effects in animal models .
Dosage Effects in Animal Models
The effects of 5beta-Finasteride vary with different dosages in animal models. At lower doses, the compound effectively reduces DHT levels and exhibits therapeutic effects without significant adverse effects. At higher doses, 5beta-Finasteride can cause toxic effects, including liver toxicity and hormonal imbalances. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. These dosage-dependent effects highlight the importance of optimizing the dosage for clinical use .
Metabolic Pathways
5beta-Finasteride undergoes extensive hepatic metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The primary metabolic pathways involve the formation of t-butyl side chain monohydroxylated and monocarboxylic acid metabolites. These metabolites retain less than 20% of the pharmacological activity of the parent compound. The metabolic pathways of 5beta-Finasteride also involve interactions with other enzymes and cofactors that influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 5beta-Finasteride is transported and distributed through various mechanisms. The compound is absorbed and distributed to target tissues, such as the prostate and hair follicles, where it exerts its therapeutic effects. Transporters and binding proteins play a role in the localization and accumulation of 5beta-Finasteride within these tissues. The distribution profile of 5beta-Finasteride is influenced by factors such as tissue permeability and binding affinity to target proteins .
Subcellular Localization
The subcellular localization of 5beta-Finasteride is primarily within the cytoplasm, where it interacts with the Type II 5-alpha-reductase enzyme. The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct 5beta-Finasteride to specific organelles, enhancing its inhibitory effects on 5-alpha-reductase. The subcellular distribution of 5beta-Finasteride is crucial for its therapeutic efficacy .
特性
IUPAC Name |
(1S,3aS,3bS,5aS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-VLDRPNAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
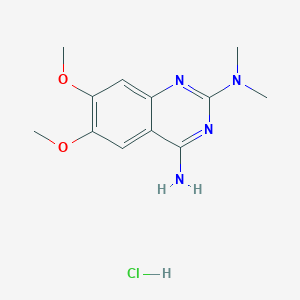


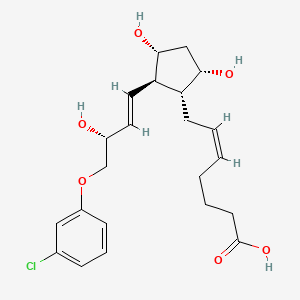
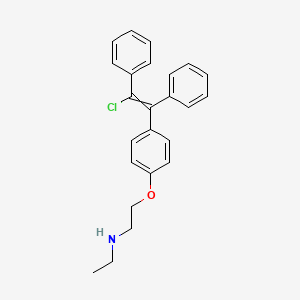
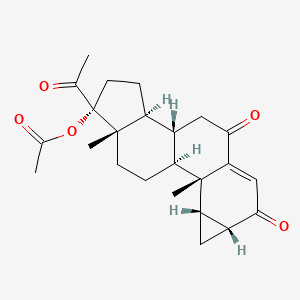

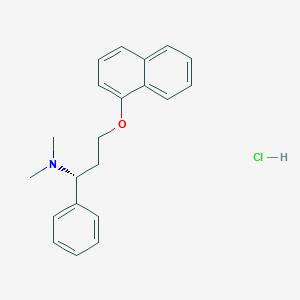
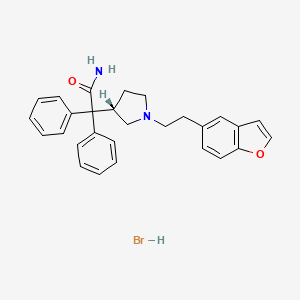
![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)
